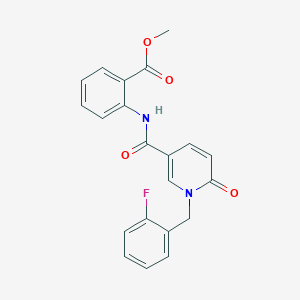

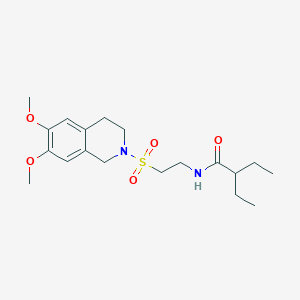

![molecular formula C13H15N3O4S2 B2693111 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide CAS No. 921586-02-9](/img/structure/B2693111.png)

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Stereoselective Microbial Reduction

One research application involved the stereoselective microbial reduction of a compound related to N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide. This process was utilized to prepare a chiral intermediate for the synthesis of d-sotalol, a beta-receptor antagonist, showcasing the utility of microbial cultures in the stereoselective reduction of ketones to alcohols with high optical purity (Patel et al., 1993).

Structural Study of Derivatives

Another study focused on the structural analysis of nimesulide derivatives, closely related to this compound, using X-ray powder diffraction. This research explored the effect of substitution on supramolecular assembly, revealing insights into the nature of intermolecular interactions and the impact of various substituents on the molecular structure and properties (Dey et al., 2015).

Novel Antiarrhythmic Agents

Research on a series of 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl-1H-2,4-benzodiazepines identified potential antiarrhythmic agents that interact with myocardial potassium channels. This highlights the compound's role in developing new therapeutic agents for cardiac arrhythmias (Johnson et al., 1995).

Synthesis of Sulfonamide Derivatives

The synthesis and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, were explored. This research demonstrates the compound's relevance in developing new antibacterial agents, showcasing its potential utility in medicinal chemistry and drug development (Özdemir et al., 2009).

Methanesulfonamide Group in COX-2 Inhibitors

A study on the effect of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole illustrated how specific functional groups influence the potency and selectivity of COX-2 inhibitors. This research is vital for the design of new anti-inflammatory drugs (Singh et al., 2004).

Mechanism of Action

Target of Action

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)methanesulfonamide is a pyridazinone derivative . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that some pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .

properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-3-22(19,20)13-9-8-12(14-15-13)10-4-6-11(7-5-10)16-21(2,17)18/h4-9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVCFTPSWQURRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

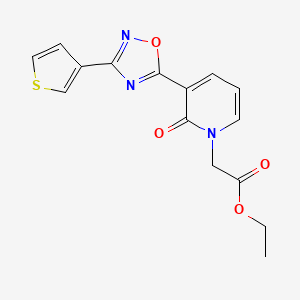

![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)

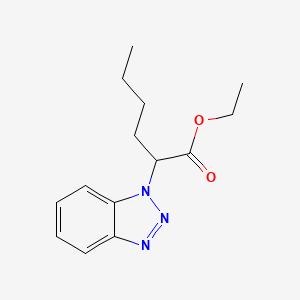

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)

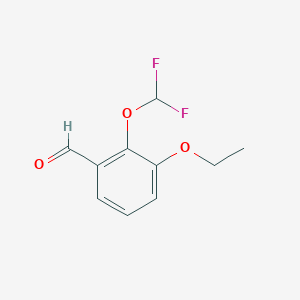

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)

![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)